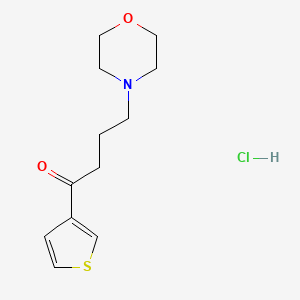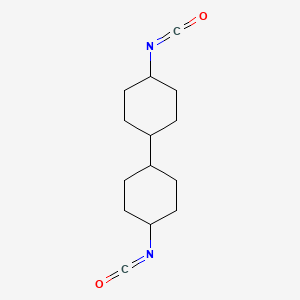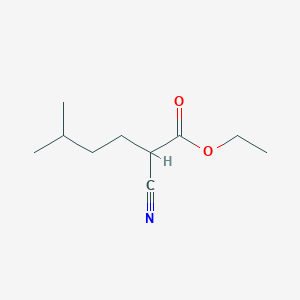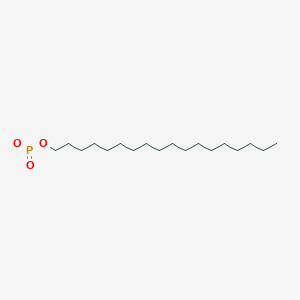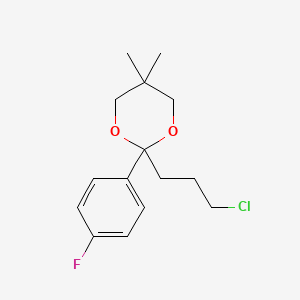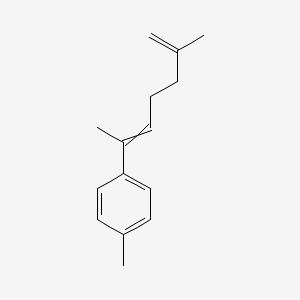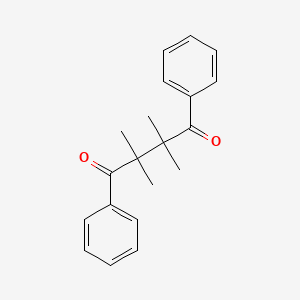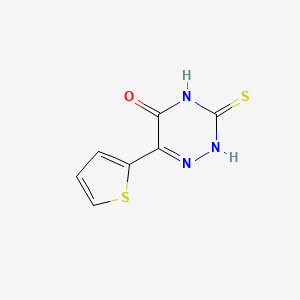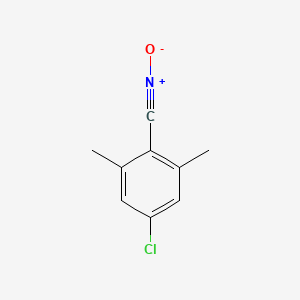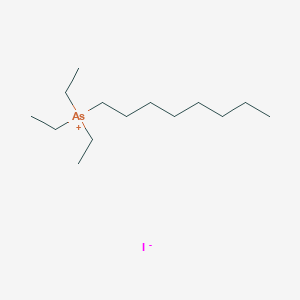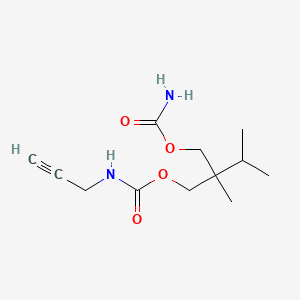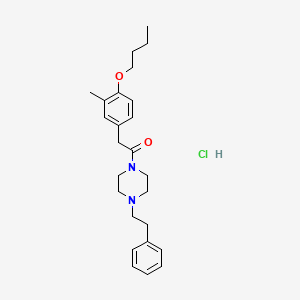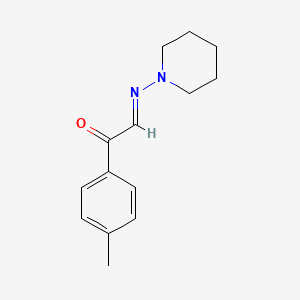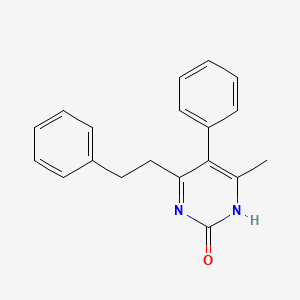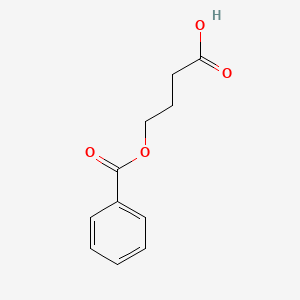
4-(Benzoyloxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzoyloxy)butanoic acid, also known as 4-phenylmethoxybutanoic acid, is an organic compound with the molecular formula C11H14O3. It is a derivative of butanoic acid where a benzoyloxy group is attached to the fourth carbon of the butanoic acid chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Benzoyloxy)butanoic acid can be synthesized from γ-butyrolactone. The synthesis involves the nucleophilic ring opening of γ-butyrolactone with benzyl alcohol under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzoyloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The benzoyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form 4-hydroxybutanoic acid.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 4-hydroxybutanoic acid.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzoyloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mécanisme D'action
The mechanism of action of 4-(Benzoyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical reactions. The compound may also act as a substrate for enzymes involved in fatty acid metabolism, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybutanoic acid: A reduction product of 4-(Benzoyloxy)butanoic acid.
Benzoic acid: An oxidation product of the benzoyloxy group.
Butanoic acid: The parent compound without the benzoyloxy group.
Uniqueness
This compound is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This functional group allows for diverse chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
30436-10-3 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
4-benzoyloxybutanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
Clé InChI |
CCCBZXGXGWZIMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


